3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Medicinal chemistry programs requiring precise logP reduction (0.2-0.3 units) for biphenyl aldehyde lead series face limited substitution options. This 3'-fluoro-5-methoxybiphenyl-2-carboxaldehyde provides optimal lipophilicity (XLogP3=3.1) vs. non-fluorinated analogs (3.4). - XLogP3: 3.1, TPSA: 26.3 Ų, 3 H-bond acceptors - EP0038061A1-enabled scalable synthesis - Ideal for fragment elaboration & atropisomerism studies

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
Cat. No. B12075544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H11FO2/c1-17-13-6-5-11(9-16)14(8-13)10-3-2-4-12(15)7-10/h2-9H,1H3
InChIKeyCIGRTTWOVXOCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde


3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde (IUPAC: 2-(3-fluorophenyl)-4-methoxybenzaldehyde, MW 230.23 g/mol) is a fluorinated, methoxy-substituted biphenyl-2-carboxaldehyde derivative [1]. It belongs to a class of compounds explicitly patented as key intermediates for synthetic cholesterol biosynthesis inhibitors [2]. This compound features a unique substitution pattern combining a 3'-fluoro group and a 5-methoxy group on the biphenyl scaffold, providing a distinct physicochemical profile compared to simpler biphenyl aldehydes [1].

Patent-enabled intermediate

Fits within substituted biphenyl-2-carboxaldehyde class claimed for cholesterol biosynthesis inhibitor synthesis

Fluorine-substitution logic

3'-Fluoro group provides lipophilicity modulation without adding a hydrogen bond donor

Defined purity supply

Commercially available with specified purity, supporting reproducible SAR workflows

Why Generic Biphenyl-2-carboxaldehyde Substitution Fails


In-class biphenyl-2-carboxaldehyde analogs cannot be simply interchanged because minor positional and electronic variations drastically alter key molecular properties. The 3'-fluoro substitution on the target compound modulates lipophilicity (XLogP3 = 3.1) and introduces a fluorine-specific hydrogen bond acceptor [1], while the 5-methoxy group contributes to solubility and further tuning of electronic character. Compared to unsubstituted biphenyl-2-carboxaldehyde (XLogP3 = 3.4) or the 4'-methoxy analog (XLogP3 = 3.3), the target compound's balanced profile of 3 H-bond acceptors and a TPSA of 26.3 Ų makes it uniquely suited for applications in medicinal chemistry where specific ADME property windows are critical [1][2]. Furthermore, fluorinated biphenyl aldehydes are central to patented synthetic routes for cholesterol inhibitors, a role that non-fluorinated variants cannot directly fulfill [3].

Risk

Unsubstituted biphenyl-2-carboxaldehyde may not replicate the fluorine-mediated electronic and lipophilicity effects of the target compound.

Risk

4'-Methoxy analogs lack the additional hydrogen-bond acceptor contributed by the 3'-fluoro group, potentially altering interaction profiles.

Risk

Non-fluorinated biphenyl aldehydes may not align with the patented intermediate scope required for cholesterol inhibitor synthetic routes.

Quantitative Differentiation Evidence


Lowered Lipophilicity via 3'-Fluoro Substitution

The incorporation of a 3'-fluoro substituent on 5-methoxybiphenyl-2-carboxaldehyde reduces the computed lipophilicity to XLogP3 = 3.1 [1]. This represents a notable decrease compared to the unsubstituted biphenyl-2-carboxaldehyde (XLogP3 = 3.4) [2] and the 4'-methoxy analog lacking fluorine (XLogP3 = 3.3) [3]. The fluorine atom thus provides a valuable tuning knob for reducing logP without introducing an additional hydrogen bond donor.

Lipophilicity Reduction
Cross-study comparable
XLogP3 = 3.1 vs parent 3.4
Fluorine-mediated logP tuning
Supports ADME optimization context
Medicinal Chemistry Physicochemical Profiling ADME Optimization

Enhanced Hydrogen-Bond Acceptor Capacity

The target compound features 3 hydrogen bond acceptors (2 from methoxy oxygens, 1 from fluorine) and a topological polar surface area (TPSA) of 26.3 Ų [1]. This is a significant increase over the unsubstituted biphenyl-2-carboxaldehyde, which possesses only 1 H-bond acceptor and a TPSA of 17.1 Ų [2]. The 4'-methoxy analog, which lacks fluorine, has only 2 H-bond acceptors despite an identical TPSA of 26.3 Ų [3]. The added fluorine acceptor in the target compound expands its interaction potential with biological targets.

H-Bond Acceptor Capacity
Cross-study comparable
3 HBA, TPSA 26.3 Ų vs parent 1 HBA
Expanded polar contact potential
Preserved TPSA relative to 4'-methoxy analog
Fragment-Based Drug Design Protein-Ligand Interactions Chemical Biology

Distinct Conformational Constraints of 3'-Fluoro Regiochemistry

The 3'-fluoro positioning on the distal phenyl ring influences the torsional profile of the biphenyl system. Research on ortho-substituted methoxy and fluoro biphenyls has established that these substituents play a critical role in atropisomerism and rotational barriers [1]. In contrast to a 2'-fluoro isomer (which can sterically clash with the aldehyde-bearing ring) or a 4'-fluoro isomer (which primarily exerts electronic effects), the 3'-fluoro substituent introduces a meta-directing electronic influence while preserving rotational freedom, leading to a distinct conformational ensemble.

3'-Fluoro Conformational Profile
Class-level inference
Meta-fluoro topology balances electronic effects with retained conformational flexibility
Supports regioisomer SAR studies
Atropisomerism context requires verification
Atropisomerism Conformational Analysis Structure-Based Design

Patented Utility as Cholesterol Inhibitor Intermediate

Substituted biphenyl-2-carboxaldehydes, including compounds with fluoro and alkoxy substitution patterns encompassing the target compound, are explicitly claimed in EP0038061A1 as intermediates for preparing synthetic, in vivo cholesterol synthesis inhibitors [1]. The patent describes a palladium-catalyzed process achieving good yields, and the claimed intermediates fall within a generic structure where the target compound's 3'-fluoro and 5-methoxy substitution pattern is specifically enabled by the scope of substituents A and B (which can independently be hydrogen, fluoro, C1-4 alkyl, or C1-9 alkoxy at the 3'-, 4'-, or 5'-positions) [1].

Patent-Enabled Intermediate
Class-level inference
Fits generic scope of EP0038061A1 for cholesterol synthesis inhibitors
Supports cholesterol inhibitor synthesis programs
Patent scope review recommended
Synthetic Methodology Pharmaceutical Intermediates Statin Chemistry

Commercial Availability at Defined 95% Purity

The target compound is commercially available from AKScientific (catalog number 4288DG) with a minimum purity specification of 95% . In contrast, the 5-methoxy-[1,1'-biphenyl]-2-carbaldehyde analog (CAS 15144-84-0) is reported as a yellow solid, semi-solid, or liquid with a melting point of 37-38 °C and a boiling point of 147 °C at 1 Torr , indicating potential handling challenges at ambient conditions. The target compound's commercial availability at defined purity reduces lead times for structure-activity relationship (SAR) studies compared to custom synthesis of bespoke analogs.

Commercial Purity Specification
Supporting evidence
95% minimum purity (supplier spec)
Defined purity for SAR consistency
Off-the-shelf availability reported
Chemical Procurement Medicinal Chemistry Supply Lead Optimization

Optimal Research Application Scenarios


Lead Optimization: Tuning Lipophilicity in Drug Candidates

When a medicinal chemistry program reveals that a biphenyl-2-carboxaldehyde lead series requires a 0.2-0.3 unit reduction in logP to improve metabolic stability or reduce off-target promiscuity, the target compound (XLogP3 = 3.1) [1] serves as the optimal intermediate. Its 3'-fluoro group provides quantifiable lipophilicity attenuation compared to the parent biphenyl-2-carboxaldehyde (XLogP3 = 3.4) [2] without introducing a hydrogen bond donor, making it superior to methoxy-only modifications that increase H-bond acceptor count without lowering logP.

Fragment Elaboration: Exploiting Fluorine H-Bond Acceptor

In fragment-based drug discovery, where each additional protein-ligand interaction can substantially impact binding affinity, the target compound's three hydrogen bond acceptors [1] provide an additional polar contact opportunity relative to the 4'-methoxy analog (two H-bond acceptors) [3] while maintaining identical TPSA (26.3 Ų). This makes the target compound particularly valuable for fragment-elaboration libraries where fluorine-mediated interactions are sought without increasing polar surface area and compromising permeability.

Synthesis of Fluorinated Cholesterol Inhibitor Intermediates

For process chemistry groups developing synthetic routes to biphenyl-containing antihypercholesterolemic agents, the target compound falls within the scope of intermediates expressly enabled by EP0038061A1 [4]. The patent's palladium-catalyzed procedure provides a scalable pathway for preparing the target compound as a key intermediate, and its use ensures alignment with established intellectual property for downstream drug candidates in the cholesterol biosynthesis inhibition space.

Conformational SAR Studies of Fluoro Regioisomers

In mechanistic studies exploring how fluorine position on the distal phenyl ring affects biphenyl atropisomerism and biological activity [5], the target compound (3'-fluoro isomer) serves as the critical middle-ground comparator. It avoids the steric clash that ortho-substituted 2'-fluoro isomers experience at the biphenyl junction, while providing a distinct electronic character compared to the purely inductive 4'-fluoro isomer, enabling a systematic evaluation of conformational effects on target binding.

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
3'-Fluoro group for logP modulation without H-bond donor addition
ADME property window review
Fragment elaboration with fluorine-mediated interactions
Expanded H-bond acceptor count at preserved TPSA
Permeability and binding affinity assessment
Synthesis of cholesterol inhibitor intermediates
Patent-enabled biphenyl-2-carboxaldehyde scaffold
Process scalability and IP alignment review
Conformational SAR studies of fluoro regioisomers
Meta-fluoro substitution pattern for atropisomerism analysis
Biphenyl conformational ensemble evaluation
Quote Request

Request a Quote for 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.